4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that belongs to the class of benzo[c][1,2]oxaboroles. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a nitromethyl group attached to a benzo[c][1,2]oxaborol ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps, including the introduction of the chloro, hydroxyethoxy, and nitromethyl groups onto the benzo[c][1,2]oxaborol ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen-containing functional groups.
Scientific Research Applications
4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-(2-hydroxyethoxy)-3-(methyl)benzo[c][1,2]oxaborol-1(3H)-ol
- 4-chloro-7-(2-methoxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- 4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-one
Uniqueness
The uniqueness of 4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BClNO6 |
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Molecular Weight |
287.46 g/mol |
IUPAC Name |
2-[[4-chloro-1-hydroxy-3-(nitromethyl)-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H11BClNO6/c12-6-1-2-7(18-4-3-14)10-9(6)8(5-13(16)17)19-11(10)15/h1-2,8,14-15H,3-5H2 |
InChI Key |
WODUFBSYXHQHRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)C[N+](=O)[O-])Cl)OCCO)O |
Origin of Product |
United States |
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